molecular formula C26H37N5O4 B1226906 N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide

N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide

Cat. No.: B1226906
M. Wt: 483.6 g/mol
InChI Key: GHFPSJBDOMRIEH-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide is a piperidinecarboxamide.

Scientific Research Applications

Antimicrobial Activity

Compounds incorporating morpholine or piperidine nuclei, similar in structure to the queried compound, have been found to exhibit significant antimicrobial activity. This includes the study of Mannich bases derived from 1,2,4-triazoles, which demonstrated good activity against various microorganisms (Fandaklı et al., 2012).

Chemical Synthesis and Stereochemistry

Research involving piperidine and morpholine, components of the queried compound, has been focused on understanding their reactivity and stereochemistry in various chemical reactions. For instance, the selectivity and stereochemical outcomes of reactions involving cyclohexanone enamines with different reagents have been explored, providing insights into the chemical behavior of these compounds (Colonna et al., 1970).

Structural Analysis

The structural analysis of compounds containing morpholine and piperidine rings has been a subject of interest. Studies have determined the crystal structures of such compounds, revealing details like distorted chair configurations of these rings (Shalaby et al., 2014).

Pharmacological Potential

Compounds structurally related to the queried chemical have been synthesized and evaluated for their potential pharmacological activities. This includes the synthesis of novel carboxamides and investigation of their potential medicinal properties (Bijev et al., 2003).

Radioligand Development

Research has also delved into the development of radioligands for imaging studies, involving compounds with structural similarities. For instance, studies on inhibitors of acetylcholinesterase used for imaging in the mammalian brain have been conducted, highlighting the potential use of these compounds in medical imaging (Brown-Proctor et al., 1999).

Properties

Molecular Formula

C26H37N5O4

Molecular Weight

483.6 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-1-(6-morpholin-4-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C26H37N5O4/c1-3-34-22-6-5-20(19-23(22)35-4-2)9-12-27-26(32)21-10-13-30(14-11-21)24-7-8-25(29-28-24)31-15-17-33-18-16-31/h5-8,19,21H,3-4,9-18H2,1-2H3,(H,27,32)

InChI Key

GHFPSJBDOMRIEH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide
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